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Compound of Interest

Compound Name: 6-(Methylsulfonyl)pyridin-3-amine

Cat. No.: B174374 Get Quote

Introduction

6-(Methylsulfonyl)pyridin-3-amine, with the Chemical Abstracts Service (CAS) registry

number 187143-22-2 and molecular formula C₆H₈N₂O₂S, is a heterocyclic aromatic amine

containing a sulfonyl group. As a functionalized pyridine derivative, it holds potential as a

building block in the synthesis of novel pharmaceutical compounds and other specialty

chemicals. A thorough spectroscopic characterization is paramount for its unambiguous

identification, purity assessment, and structural elucidation. This technical guide provides a

detailed overview of the expected spectroscopic data (Nuclear Magnetic Resonance - NMR,

Infrared - IR, and Mass Spectrometry - MS) for this compound.

Disclaimer: Publicly available experimental spectroscopic data for 6-(Methylsulfonyl)pyridin-
3-amine is limited. The data presented in this document is predicted based on the analysis of

its chemical structure and established spectroscopic principles for analogous compounds.

Data Presentation
The predicted quantitative spectroscopic data for 6-(Methylsulfonyl)pyridin-3-amine is

summarized in the following tables for ease of reference and comparison.

Table 1: Predicted ¹H NMR Spectral Data for 6-(Methylsulfonyl)pyridin-3-amine
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.2 d 1H H-2 (Pyridine)

~7.2 dd 1H H-4 (Pyridine)

~7.8 d 1H H-5 (Pyridine)

~4.0 br s 2H -NH₂

~3.1 s 3H -SO₂CH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for 6-(Methylsulfonyl)pyridin-3-amine

Chemical Shift (δ, ppm) Assignment

~155 C-6 (Pyridine)

~145 C-3 (Pyridine)

~138 C-2 (Pyridine)

~125 C-5 (Pyridine)

~120 C-4 (Pyridine)

~45 -SO₂CH₃

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectral Data for 6-(Methylsulfonyl)pyridin-3-amine
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3450 - 3300 Medium

Asymmetric &

Symmetric N-H

Stretching

Primary Amine

3100 - 3000 Medium
Aromatic C-H

Stretching
Pyridine Ring

1620 - 1580 Strong
N-H Bending

(Scissoring)
Primary Amine

1590 - 1450 Medium
C=C and C=N

Stretching
Pyridine Ring

1350 - 1300 Strong
Asymmetric SO₂

Stretching
Sulfonyl

1160 - 1120 Strong
Symmetric SO₂

Stretching
Sulfonyl

1335 - 1250 Strong
Aromatic C-N

Stretching
Aryl Amine

Sample State: Solid

(KBr pellet or ATR)

Table 4: Predicted Mass Spectrometry Data for 6-(Methylsulfonyl)pyridin-3-amine

m/z Ion

172.03 [M]⁺ (Molecular Ion)

173.04 [M+H]⁺ (Protonated Molecular Ion)

93.04 [M - SO₂CH₃]⁺

Ionization Mode: Electrospray Ionization (ESI)

Experimental Protocols
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The following sections detail generalized experimental protocols for the acquisition of NMR, IR,

and MS data for a solid organic compound such as 6-(Methylsulfonyl)pyridin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.

Materials and Equipment:

High-field NMR spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., DMSO-d₆)

Analytical balance

Volumetric flasks and pipettes

Vortex mixer

Procedure:

Sample Preparation: Accurately weigh approximately 5-10 mg of 6-(Methylsulfonyl)pyridin-
3-amine for ¹H NMR, and 20-30 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-

0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. Use a vortex mixer to

ensure complete dissolution.

Sample Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The

final sample height in the tube should be approximately 4-5 cm.

Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the

sample changer or manually insert it into the magnet.

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal

of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then

optimized through an automated or manual "shimming" process to achieve sharp, well-

resolved peaks.
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¹H NMR Acquisition:

Load standard proton acquisition parameters.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

Set a relaxation delay (e.g., 1-2 seconds) to allow for the protons to return to their

equilibrium state between pulses.

Acquire the Free Induction Decay (FID).

¹³C NMR Acquisition:

Load standard carbon acquisition parameters with proton decoupling.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160

ppm).

A significantly higher number of scans will be required due to the low natural abundance of

¹³C (e.g., 1024 or more).

Acquire the FID.

Data Processing: Perform a Fourier transform on the acquired FID to generate the NMR

spectrum. Phase and baseline correct the spectrum, and reference the chemical shifts to the

residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the

peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials and Equipment:
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FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or a hydraulic

press for KBr pellets.

Agate mortar and pestle

Spatula

Potassium bromide (KBr), spectroscopy grade

Solvents for cleaning (e.g., isopropanol)

Procedure (ATR Method):

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft tissue

dampened with isopropanol. Record a background spectrum of the empty, clean crystal. This

will be automatically subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid 6-(Methylsulfonyl)pyridin-3-amine
powder onto the ATR crystal.

Pressure Application: Use the pressure clamp to ensure good contact between the sample

and the crystal.

Spectrum Acquisition: Acquire the FT-IR spectrum, typically by co-adding 16 to 32 scans at a

resolution of 4 cm⁻¹.

Cleaning: After the measurement, release the pressure clamp, remove the sample, and

clean the ATR crystal thoroughly.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation

pattern of the molecule.

Materials and Equipment:

Mass spectrometer with an Electrospray Ionization (ESI) source (e.g., a Quadrupole Time-of-

Flight - QTOF or an Orbitrap mass spectrometer).
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Syringe pump

HPLC-grade solvent (e.g., methanol or acetonitrile with 0.1% formic acid)

Vials and syringes

Procedure (ESI-MS):

Sample Preparation: Prepare a dilute solution of 6-(Methylsulfonyl)pyridin-3-amine
(approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with

the addition of a small amount of formic acid (0.1%) to promote protonation.

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard

to ensure accurate mass measurements.

Sample Infusion: Load the sample solution into a syringe and place it in a syringe pump.

Infuse the sample directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Ionization: Apply a high voltage to the ESI needle (e.g., 3-5 kV) to generate a fine spray of

charged droplets. The heated capillary and nebulizing gas (typically nitrogen) assist in

desolvation, leading to the formation of gas-phase ions.

Mass Analysis: Acquire the mass spectrum in positive ion mode over a relevant mass-to-

charge (m/z) range (e.g., m/z 50-500).

Data Analysis: Identify the protonated molecular ion ([M+H]⁺) to confirm the molecular weight

of the compound. Analyze any fragment ions to gain structural information.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a synthesized chemical compound.
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Caption: Workflow for Spectroscopic Characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b174374?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

